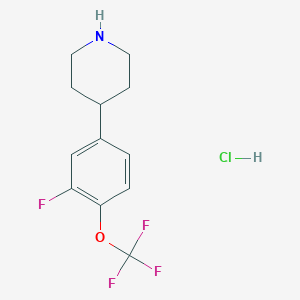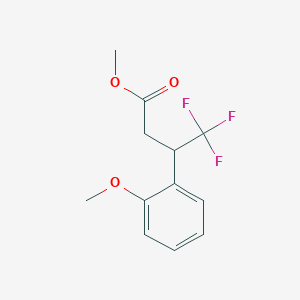![molecular formula C17H18BF3N2O3 B13721451 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde: is a complex organic compound that features a trifluoromethylbenzaldehyde core with a pyrazolyl and dioxaborolan substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde typically involves multiple steps:
Formation of the Pyrazolyl Intermediate: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Dioxaborolan Group: The pyrazolyl intermediate is then reacted with a boronic acid derivative under Suzuki-Miyaura coupling conditions to introduce the dioxaborolan group.
Attachment of the Trifluoromethylbenzaldehyde: Finally, the trifluoromethylbenzaldehyde moiety is introduced through a formylation reaction, often using Vilsmeier-Haack conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Strong nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products:
Oxidation: 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzoic acid.
Reduction: 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology:
Bioconjugation: The dioxaborolan group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling biomolecules.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde largely depends on its application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating various catalytic cycles. In bioconjugation, the dioxaborolan group forms reversible covalent bonds with diols, enabling the labeling and tracking of biomolecules.
Comparaison Avec Des Composés Similaires
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Phenylboronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness:
- Structural Features: The presence of both a pyrazolyl and trifluoromethylbenzaldehyde moiety makes this compound unique compared to other boronic acid derivatives.
- Reactivity: The combination of these functional groups provides a versatile platform for various chemical transformations and applications.
This detailed article provides a comprehensive overview of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde, highlighting its synthesis, reactions, applications, and uniqueness in the field of chemistry
Propriétés
Formule moléculaire |
C17H18BF3N2O3 |
|---|---|
Poids moléculaire |
366.1 g/mol |
Nom IUPAC |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C17H18BF3N2O3/c1-15(2)16(3,4)26-18(25-15)13-8-22-23(9-13)14-7-12(17(19,20)21)6-5-11(14)10-24/h5-10H,1-4H3 |
Clé InChI |
SVIWCJVEYULYSD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=C(C=CC(=C3)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


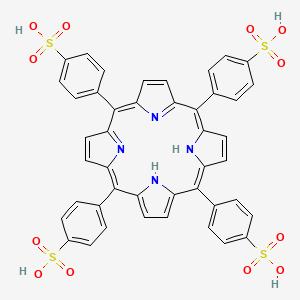
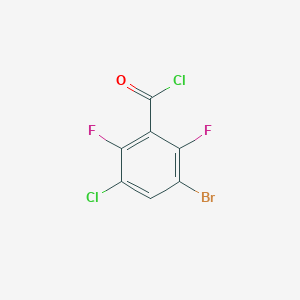
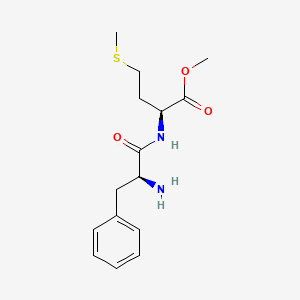
![3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole](/img/structure/B13721401.png)

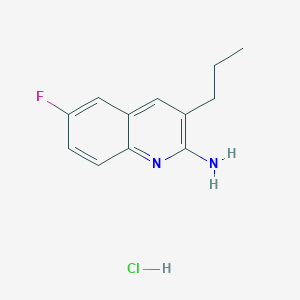
![[4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13721419.png)

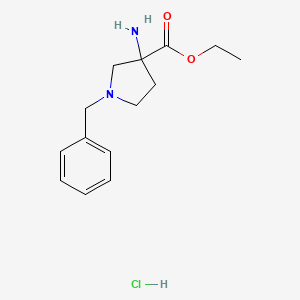
![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
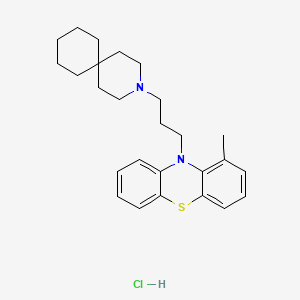
![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)
